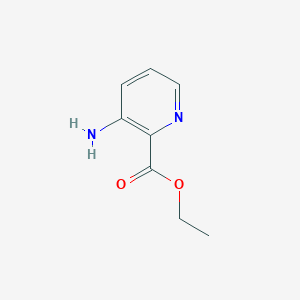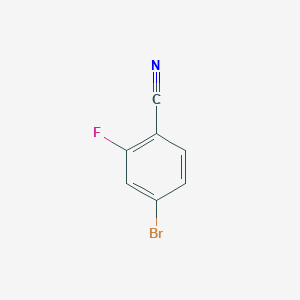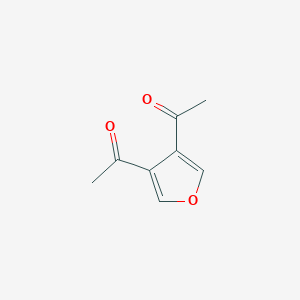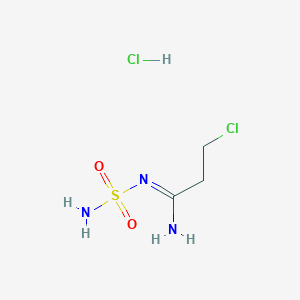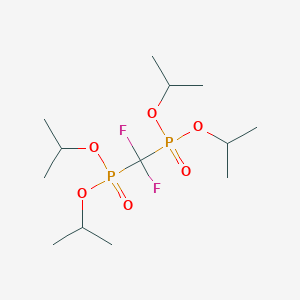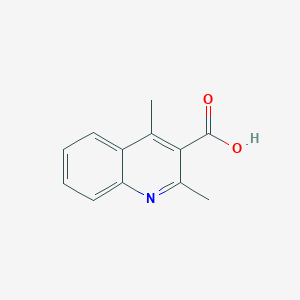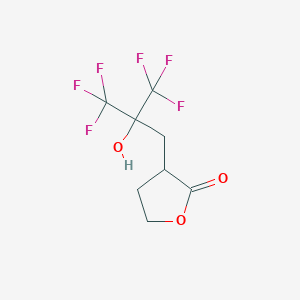
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone, also known as Furafylline, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research for its potent inhibitory effect on cytochrome P450 enzymes.
Mechanism Of Action
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone inhibits CYP1A2 by binding to the heme iron in the active site of the enzyme. This prevents substrate binding and reduces the rate of metabolism. The inhibition is reversible and competitive with respect to the substrate.
Biochemical And Physiological Effects
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has been shown to alter the metabolism of many drugs, including caffeine, theophylline, and tacrine. It can increase the plasma concentration and half-life of these drugs, leading to enhanced therapeutic effects or increased toxicity. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has also been shown to induce the expression of CYP1A2, which can lead to increased metabolism of other compounds.
Advantages And Limitations For Lab Experiments
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for drug discovery and toxicology research due to its potent inhibitory effect on CYP1A2. It can be used to investigate the metabolism and toxicity of many compounds, including drugs, toxins, and carcinogens. However, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has limitations in terms of its selectivity and specificity for CYP1A2. It can also have off-target effects on other cytochrome P450 enzymes and transporters.
Future Directions
There are several future directions for research on Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone. One area of interest is the development of more selective and specific inhibitors of CYP1A2. Another area is the investigation of the role of CYP1A2 in the metabolism and toxicity of environmental pollutants and dietary compounds. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can also be used to study the interplay between cytochrome P450 enzymes and drug transporters, which can affect drug disposition and efficacy. Overall, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies.
Synthesis Methods
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can be synthesized by reacting 3,3,3-trifluoro-2-trifluoromethylpropene with 2,3-epoxy-4-hydroxybutyrate in the presence of a Lewis acid catalyst. The reaction yields a diastereomeric mixture of furanone products, which can be separated and purified using chromatography techniques.
Scientific Research Applications
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is widely used in scientific research as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of many drugs, toxins, and carcinogens. By inhibiting CYP1A2, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can alter the pharmacokinetics and toxicity of these compounds, making it a valuable tool for drug discovery and toxicology research.
properties
CAS RN |
101833-16-3 |
|---|---|
Product Name |
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone |
Molecular Formula |
C8H8F6O3 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2 |
InChI Key |
TZPZWBIXKMCVEB-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
synonyms |
4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




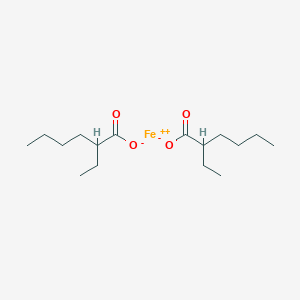
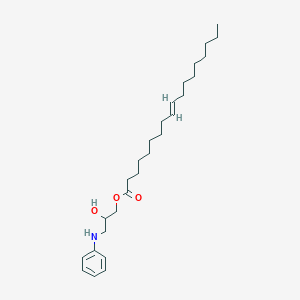
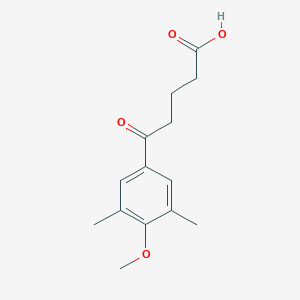
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
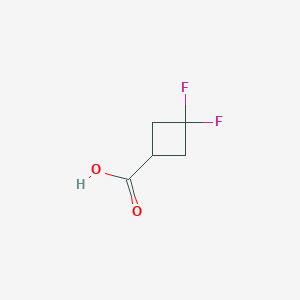
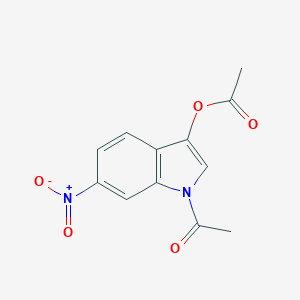
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
